

## Application Notes and Protocols for Preclinical Administration of TYRA-300

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preclinical administration of **TYRA-300** in animal models of skeletal dysplasias, specifically achondroplasia and hypochondroplasia. The information is based on published preclinical studies and is intended to guide researchers in designing and executing similar experiments.

### **Mechanism of Action**

**TYRA-300** is an orally bioavailable, selective inhibitor of the Fibroblast Growth Factor Receptor 3 (FGFR3).[1][2][3][4] Gain-of-function mutations in the FGFR3 gene are the primary cause of achondroplasia and hypochondroplasia, leading to constitutive activation of the FGFR3 signaling pathway.[5][6] This overactive signaling disrupts chondrogenesis and osteogenesis, resulting in disproportionately shortened long bones.[5][6] **TYRA-300** is designed to selectively target and inhibit FGFR3, thereby mitigating the downstream effects of the mutation and promoting bone growth.[5][6][7] Preclinical studies have shown that **TYRA-300** increases the proliferation and differentiation of chondrocytes in the growth plate.[5][6]

## Signaling Pathway of TYRA-300 in Chondrocytes





Click to download full resolution via product page

Caption: FGFR3 signaling pathway and the inhibitory action of **TYRA-300**.

### **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical studies of **TYRA-300** in various mouse models.

## Table 1: Efficacy of TYRA-300 in Wild-Type C57BL/6J Mice



| Parameter       | Dose (mg/kg, oral,<br>daily) | Treatment Duration | % Increase vs.<br>Vehicle |
|-----------------|------------------------------|--------------------|---------------------------|
| Nasoanal Length | 14                           | 4 weeks            | +7.3%                     |

Data from a growth velocity assay in wild-type mice to assess the effect of FGFR3 inhibition under normal physiological conditions.[5]

Table 2: Efficacy of TYRA-300 in Fgfr3Y367C/+ Mouse

**Model of Achondroplasia** 

| Parameter                 | Dose (mg/kg, s.c.,<br>daily) | Treatment Duration | % Increase vs.<br>Vehicle |
|---------------------------|------------------------------|--------------------|---------------------------|
| Body Length               | 1.2                          | 15 days            | +17.6%                    |
| Femur Length              | 1.2                          | 15 days            | +24.4%                    |
| Tibia Length              | 1.2                          | 15 days            | +38.3%                    |
| L4-L6 Vertebrae<br>Length | 1.2                          | 15 days            | +23.9%                    |
| Foramen Magnum<br>Area    | 1.2                          | 15 days            | +25.17%                   |

This model mimics the phenotype of human achondroplasia.[1][2][5]

## Table 3: Efficacy of TYRA-300 in Fgfr3N534K/+ Mouse Model of Hypochondroplasia



| Parameter              | Dose (mg/kg, s.c.,<br>daily) | Treatment Duration | % Increase vs.<br>Vehicle |
|------------------------|------------------------------|--------------------|---------------------------|
| Femur Length           | 1.8                          | 21 days            | +3.70%                    |
| Tibia Length           | 1.8                          | 21 days            | +3.75%                    |
| Humerus Length         | 1.8                          | 21 days            | +3.22%                    |
| Ulna Length            | 1.8                          | 21 days            | +5.03%                    |
| Foramen Magnum<br>Size | 1.8                          | 21 days            | +5.88%                    |

This model is used to study hypochondroplasia.[5][8][9]

# Experimental Protocols Experimental Workflow for Preclinical Evaluation of TYRA-300



Click to download full resolution via product page

Caption: General experimental workflow for preclinical studies of **TYRA-300**.



## Protocol 1: Administration of TYRA-300 in a Mouse Model of Achondroplasia (Fgfr3Y367C/+)

Objective: To evaluate the efficacy of **TYRA-300** in promoting bone growth in a genetically engineered mouse model of achondroplasia.

#### Materials:

- Fgfr3Y367C/+ mice and wild-type littermates
- TYRA-300 compound
- Vehicle solution (e.g., sterile water or as specified by the manufacturer)
- Syringes and needles for subcutaneous injection
- Animal scale
- Calipers

#### Procedure:

- Animal Acclimation: Acclimate the mice to the housing conditions for at least one week prior to the start of the experiment.
- Group Assignment: Randomly assign neonatal Fgfr3Y367C/+ mice (starting at 1 day of age)
   to one of the following groups:
  - Vehicle control
  - TYRA-300 (1.2 mg/kg)
- Dose Preparation: Prepare a stock solution of TYRA-300 and the vehicle solution. The final
  dosing volume should be adjusted based on the individual animal's body weight.
- Administration: Administer TYRA-300 (1.2 mg/kg) or vehicle daily via subcutaneous injection for 15 consecutive days.[2][5][10]



- Monitoring:
  - Record the body weight of each mouse daily.
  - Observe the animals for any clinical signs of toxicity.
- Efficacy Evaluation (at the end of the study):
  - Perform whole-body X-rays to measure nasoanal length, femur length, and tibia length.[5]
     [10]
  - For detailed skeletal analysis, utilize micro-computed tomography (μCT) to assess bone morphology and dimensions, including the foramen magnum.[5]
- Histological Analysis:
  - Euthanize the mice at the end of the treatment period.
  - Dissect the tibias and femurs and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).
  - Decalcify, process, and embed the bones in paraffin.
  - Section the growth plates and perform histological staining (e.g., Safranin O/Fast Green)
     to visualize chondrocyte organization and proliferation.[5][6]
- Data Analysis: Analyze the quantitative data using appropriate statistical methods (e.g., t-test or ANOVA) to determine the statistical significance of the observed differences between the treatment and vehicle groups.

## Protocol 2: Administration of TYRA-300 in a Mouse Model of Hypochondroplasia (Fgfr3N534K/+)

Objective: To assess the therapeutic potential of **TYRA-300** in a mouse model of hypochondroplasia.

Materials:



- Fgfr3N534K/+ mice and wild-type littermates
- TYRA-300 compound
- Vehicle solution
- Syringes and needles for subcutaneous injection
- · Animal scale
- Calipers

#### Procedure:

- Animal Acclimation: As described in Protocol 1.
- Group Assignment: Randomly assign Fgfr3N534K/+ mice (starting at 3 days of age) to the following groups:
  - Vehicle control
  - TYRA-300 (1.8 mg/kg)
- Dose Preparation: As described in Protocol 1.
- Administration: Administer TYRA-300 (1.8 mg/kg) or vehicle daily via subcutaneous injection for 21 consecutive days.[5][8][9]
- · Monitoring: As described in Protocol 1.
- Efficacy Evaluation: As described in Protocol 1, with a focus on measuring the lengths of the femur, tibia, humerus, and ulna.[8][9]
- Histological Analysis: As described in Protocol 1.
- Data Analysis: As described in Protocol 1.



## Protocol 3: Oral Administration of TYRA-300 in Wild-Type Mice

Objective: To determine the in vivo effect of FGFR3 inhibition on growth velocity under normal physiological conditions.

#### Materials:

- Wild-type C57BL/6J mice
- TYRA-300 compound
- Vehicle solution
- Oral gavage needles
- Animal scale
- Calipers

#### Procedure:

- Animal Acclimation: As described in Protocol 1.
- Group Assignment: Randomly assign mice (4 weeks of age) to the following groups:
  - Vehicle control
  - TYRA-300 (e.g., 8, 10, 12, or 14 mg/kg)
- Dose Preparation: As described in Protocol 1.
- Administration: Administer TYRA-300 or vehicle once daily via oral gavage for 4 weeks.[5]
- · Monitoring: As described in Protocol 1.
- Efficacy Evaluation:
  - Measure nasoanal length and tail length weekly.[5][10]



- At the end of the study, perform X-rays to measure tibia and femur length.[5]
- Data Analysis: As described in Protocol 1.

### **Pharmacokinetics**

Pharmacokinetic studies in juvenile mice have shown that a single 1.2 mg/kg subcutaneous dose of **TYRA-300** resulted in an AUCinf of 1,789 hng/mL in 1-week-old mice and 2,295 hng/mL in 2-week-old mice.[5] The plasma exposure was found to be approximately 3.8 times lower in mice aged 3 to 12 weeks, which may be attributable to the developmental stage of cytochrome P450 enzymes responsible for metabolism.[5]

### **Safety and Tolerability**

In preclinical studies, **TYRA-300** has been shown to be well-tolerated at efficacious doses.[11] [12] A key design feature of **TYRA-300** is its selectivity for FGFR3, which is intended to minimize off-target toxicities associated with the inhibition of other FGFR isoforms.[3][7]

Disclaimer: These protocols are intended for informational purposes only and should be adapted based on specific experimental goals, institutional guidelines, and in vivo study regulations. Researchers should conduct their own risk assessments and optimization studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tyrabio.investorroom.com [tyrabio.investorroom.com]
- 2. Tyra to develop FGFR3 inhibitor TYRA-300 for achondroplasia | BioWorld [bioworld.com]
- 3. Discovery of TYRA-300: First Oral Selective FGFR3 Inhibitor for the Treatment of Urothelial Cancers and Achondroplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]







- 5. TYRA-300, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia PMC [pmc.ncbi.nlm.nih.gov]
- 6. TYRA-300, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tyra Biosciences Announces Preclinical Proof-of-Concept Results with TYRA-300 in Hypochondroplasia (HCH) | Tyra Biosciences, Inc. [ir.tyra.bio]
- 9. Tyra Biosciences Reports Preclinical Results for TYRA-300 in Hypochondroplasia [synapse.patsnap.com]
- 10. JCI Insight TYRA-300, an FGFR3-selective inhibitor, promotes bone growth in two FGFR3-driven models of chondrodysplasia [insight.jci.org]
- 11. onclive.com [onclive.com]
- 12. Early Results Show Novel Agent Has Clinical Activity in FGFR3-Driven Advanced Bladder Cancer - The ASCO Post [ascopost.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Preclinical Administration of TYRA-300]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575993#administering-tyra-300-in-preclinical-animal-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com